Withangulatin I

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

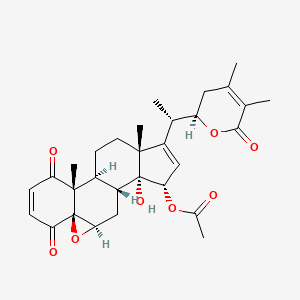

Withangulatin I is a natural product found in Physalis angulata with data available.

Analyse Chemischer Reaktionen

Structural Features Influencing Reactivity

Withangulatin I’s structure includes:

-

15α-acetoxy group : A labile acetyl ester susceptible to hydrolysis.

-

5β,6β-epoxy ring : A strained ether moiety prone to acid- or base-catalyzed ring-opening.

-

1,4-dioxo system : Conjugated carbonyl groups capable of nucleophilic addition or redox reactions.

-

α,β-unsaturated ketones (C-2, C-16, C-24): Sites for Michael additions or cycloadditions .

Ester Hydrolysis

The 15α-acetoxy group undergoes enzymatic or non-enzymatic hydrolysis, a reaction observed in structurally related withanolides like Withangulatin A . In human serum albumin (HSA), esterase-like activity cleaves acetyl groups via nucleophilic attack by amino acid residues (e.g., Lys199, Arg410) . For this compound, similar hydrolysis would yield a hydroxyl group at C-15:

Withangulatin IHydrolysis15α hydroxy derivative+Acetic acid

Epoxide Ring-Opening

The 5β,6β-epoxy group may react under acidic or nucleophilic conditions. For example:

-

Acid-catalyzed hydration : Forms a diol via protonation and water attack.

-

Nucleophilic attack : Thiols or amines could open the epoxide, forming thioether or amine adducts .

Oxidative and Redox Reactions

The 1,4-dioxo system and conjugated enone moieties participate in redox processes:

-

Reduction : Sodium borohydride (NaBH₄) selectively reduces α,β-unsaturated ketones to allylic alcohols.

-

Oxidation : Strong oxidants (e.g., KMnO₄) may cleave double bonds or oxidize hydroxyl groups 6.

Michael Addition and Covalent Modifications

This compound’s α,β-unsaturated ketones (e.g., C-2, C-16) act as Michael acceptors. In biological systems, nucleophiles like glutathione or enzyme-active site residues (e.g., selenocysteine in thioredoxin reductase) form covalent adducts . For example:

Withangulatin I+RSH→Thioether adduct C 16

This reactivity underpins its covalent inhibition of cancer targets like TrxR .

Metabolic Pathways

In vivo, this compound likely undergoes first-pass metabolism similar to Withangulatin A :

-

Hydrolysis : Serum albumin mediates lactone ring-opening and acetyl cleavage.

-

Phase II Conjugation : Glucuronidation or sulfation of hydroxyl groups enhances water solubility for excretion.

Data Table: Key Reactive Sites and Documented Transformations

Eigenschaften

Molekularformel |

C30H36O8 |

|---|---|

Molekulargewicht |

524.6 g/mol |

IUPAC-Name |

[(1S,2R,7S,9R,11R,12R,13S,16R)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-12-hydroxy-2,16-dimethyl-3,6-dioxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadeca-4,14-dien-13-yl] acetate |

InChI |

InChI=1S/C30H36O8/c1-14-11-21(37-26(34)15(14)2)16(3)19-12-24(36-17(4)31)29(35)20-13-25-30(38-25)23(33)8-7-22(32)28(30,6)18(20)9-10-27(19,29)5/h7-8,12,16,18,20-21,24-25,35H,9-11,13H2,1-6H3/t16-,18-,20+,21+,24-,25+,27+,28-,29-,30+/m0/s1 |

InChI-Schlüssel |

VOUXFDPQZPGAHS-PDPDJNFXSA-N |

Isomerische SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)C2=C[C@@H]([C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=CC6=O)C)O5)C)O)OC(=O)C)C |

Kanonische SMILES |

CC1=C(C(=O)OC(C1)C(C)C2=CC(C3(C2(CCC4C3CC5C6(C4(C(=O)C=CC6=O)C)O5)C)O)OC(=O)C)C |

Synonyme |

(20S,22R)-15alpha-acetoxy-5beta,6beta-epoxy-14alpha-hydroxy-1,4-dioxo-witha-2,16,24-trienolide withangulatin I |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.